molecular formula C17H10Cl2O4 B2894787 benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate CAS No. 923139-98-4

benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2894787
CAS No.: 923139-98-4
M. Wt: 349.16
InChI Key: NFYZJEMGVNQGCV-UHFFFAOYSA-N
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Description

Benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate (CAS: 694518-81-5) is a synthetic coumarin derivative characterized by a chromene core substituted with chlorine atoms at positions 6 and 8, and a benzyl ester group at position 3. Its molecular formula is C₁₇H₁₀Cl₂O₄, with a calculated molecular weight of 349.16 g/mol.

Properties

IUPAC Name

benzyl 6,8-dichloro-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O4/c18-12-6-11-7-13(17(21)23-15(11)14(19)8-12)16(20)22-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYZJEMGVNQGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromene derivatives .

Scientific Research Applications

Benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate can be contextualized by comparing it with analogous coumarin derivatives (Table 1). Key differences arise from substituent positions, functional groups, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound 694518-81-5 C₁₇H₁₀Cl₂O₄ 349.16 (calculated) 6,8-Cl; benzyl ester High lipophilicity; synthetic intermediate
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 2199-86-2 C₁₀H₄Cl₂O₄ 259.04 6,8-Cl; carboxylic acid Prone to hydrogen bonding; precursor for esters/amides
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate 91058-98-9 C₁₁H₇ClO₄ 238.62 6-Cl; methyl ester Lower lipophilicity; used in fluorescence studies
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid 183736-74-5 C₁₀H₅ClO₅ 246.60 6-Cl; 7-OH; carboxylic acid Enhanced hydrogen bonding; potential chelating agent

Key Findings:

Substituent Effects: Chlorine vs. Ester vs. Acid Functionality: The benzyl ester derivative exhibits higher lipophilicity (logP ~3.5 estimated) than the carboxylic acid (logP ~1.8), impacting solubility and bioavailability.

Synthetic Utility :

  • The carboxylic acid (CAS: 2199-86-2) serves as a versatile intermediate for synthesizing esters and amides, as demonstrated in the preparation of antimicrobial agents.
  • Methyl esters (e.g., CAS: 91058-98-9) are often used in spectroscopic studies due to their stability and ease of crystallization.

Physicochemical Properties :

  • Melting Points : While the target compound’s melting point is unreported, related carboxylic acids (e.g., 3-oxo-3H-benzo[f]chromene-2-carboxylic acid) exhibit high melting points (~235°C) due to strong hydrogen bonding. Esters generally have lower melting points.
  • Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., CAS: 183736-74-5) form robust hydrogen-bonded networks, influencing crystal packing and solubility.

Biological Relevance :

  • Chlorinated coumarins are explored for their antimicrobial and antitumor activities. The dichloro substitution may enhance interactions with hydrophobic enzyme pockets.
  • Ester derivatives are often prodrugs, improving pharmacokinetic profiles compared to acids.

Biological Activity

Benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C17H10Cl2O4
  • Molecular Weight : 359.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits significant biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair, thereby disrupting cancer cell proliferation.

Comparative Analysis with Related Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundChromene DerivativeModerateHigh
Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylateSimilar StructureLowModerate
N-benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxamideAmide DerivativeHighHigh

Case Studies and Research Findings

  • Anticancer Study : A study conducted on human prostate cancer cell lines (PC3 and DU145) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were significantly lower compared to control treatments, indicating potent anticancer properties.
    • IC50 Values :
      • PC3 Cells: 24h - 40.1 μg/mL; 48h - 27.05 μg/mL; 72h - 26.43 μg/mL
      • DU145 Cells: 24h - 98.14 μg/mL; 48h - 62.5 μg/mL; 72h - 41.85 μg/mL
  • Antimicrobial Efficacy : In vitro studies have shown that the compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating bacterial infections.

Q & A

Q. What are the established synthetic routes for benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of the parent carboxylic acid (6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid) with benzyl alcohol under coupling agents like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates. For example, analogous compounds (e.g., ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate) are synthesized by reacting oxime intermediates with acyl chlorides in anhydrous dichloromethane and triethylamine . Key factors include:

  • Solvent choice : Anhydrous conditions prevent hydrolysis of reactive intermediates.
  • Catalyst : Triethylamine neutralizes HCl byproducts, driving the reaction forward .
  • Purification : Recrystallization (e.g., Et₂O) or column chromatography (SiO₂, DCM/hexane) improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Essential techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~8.5–8.8 ppm (aromatic protons), δ ~6.5–7.5 ppm (substituted benzyl groups), and carbonyl signals (δ ~160–165 ppm) confirm the chromene backbone and ester functionality .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed vs. theoretical m/z for [M⁺]) .
  • IR spectroscopy : Strong C=O stretches (~1700–1750 cm⁻¹) for ester and lactone groups .

Q. What preliminary biological activities have been reported for structurally similar coumarin derivatives?

Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate exhibits antiadipogenic activity (IC₅₀ = 37.79 µM) in vitro, suggesting potential metabolic applications . Structure-activity relationships (SAR) indicate halogenation at positions 6 and 8 enhances bioactivity by improving lipophilicity and target binding .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, SHELX reliably refines chromene ring planarity and halogen positioning, critical for validating synthetic accuracy . Challenges include resolving disorder in benzyl groups, mitigated by iterative refinement cycles and twin correction algorithms .

Q. What methodological strategies address contradictions in biological activity data between benzyl and ethyl ester analogs?

Discrepancies in bioactivity (e.g., lower potency in benzyl vs. ethyl derivatives) may arise from steric hindrance or metabolic stability. Strategies include:

  • SAR studies : Synthesize analogs with varying substituents (e.g., methyl, tert-butyl) to isolate electronic/steric effects .
  • Molecular docking : Compare binding affinities to targets (e.g., PPARγ for antiadipogenic activity) using software like AutoDock .
  • Metabolic profiling : Assess esterase-mediated hydrolysis rates (e.g., LC-MS/MS) to evaluate stability .

Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) resolve spectral overlaps in complex derivatives?

2D-COSY identifies coupling networks between adjacent protons (e.g., aromatic protons at δ 6.5–7.5 ppm), while NOESY detects spatial proximities (e.g., benzyl group orientation relative to the chromene core) . For example, cross-peaks between benzyl CH₂ and chromene protons confirm ester connectivity .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, electron-withdrawing Cl substituents at positions 6 and 8 increase electrophilicity at the ester carbonyl, accelerating nucleophilic attack .

Methodological Considerations

Aspect Key Techniques References
Synthesis Schotten-Baumann acylation, recrystallization
Characterization ¹H/¹³C NMR, HRMS, X-ray diffraction
Biological Assays In vitro antiadipogenesis (3T3-L1 cells)
Computational Analysis DFT, molecular docking

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